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Compound of Interest

Compound Name: (+)-Copalol

Cat. No.: B079852 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
(+)-Copalol is a labdane-type bicyclic diterpenoid alcohol that serves as a key precursor in the

biosynthesis of numerous bioactive natural products. Its structural elucidation and

stereochemical assignment are crucial for understanding its biological activity and for its

potential use in synthetic and medicinal chemistry. Nuclear Magnetic Resonance (NMR)

spectroscopy is an indispensable tool for the unambiguous characterization of (+)-Copalol,
providing detailed information about its carbon skeleton and stereochemistry. This application

note provides a comprehensive overview of the NMR data for (+)-Copalol and a detailed

protocol for its analysis.

Data Presentation: ¹H and ¹³C NMR Spectral Data of
ent-Copalol
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for ent-

copalol, the enantiomer of (+)-copalol. In an achiral solvent such as chloroform-d (CDCl₃), the

NMR spectra of enantiomers are identical. The data presented here is consistent with literature

values for ent-copalol.[1]

Table 1: ¹H NMR Data for ent-Copalol (500 MHz, CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1α 1.05 m

1β 1.55 m

2α 1.70 m

2β 1.85 m

3α 1.40 m

3β 1.50 m

5 0.95 dd 12.0, 2.0

6α 1.65 m

6β 1.75 m

7α 2.15 m

7β 2.25 m

9 1.95 m

11 2.05 m

12 2.10 m

14 5.40 t 7.0

15 4.15 d 7.0

17a 4.85 s

17b 4.55 s

18 0.80 s

19 0.87 s

20 0.68 s

Table 2: ¹³C NMR Data for ent-Copalol (126 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm)

1 39.2

2 19.4

3 42.2

4 33.6

5 55.6

6 24.5

7 38.4

8 148.3

9 56.4

10 39.9

11 22.7

12 41.6

13 140.8

14 124.2

15 59.5

16 16.3

17 106.3

18 33.6

19 21.7

20 14.5

Experimental Protocols
Detailed methodologies for the key experiments in the NMR characterization of (+)-Copalol are

provided below.
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Sample Preparation
Dissolution: Accurately weigh approximately 5-10 mg of purified (+)-Copalol.

Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
NMR spectra can be acquired on a 400, 500, or 600 MHz spectrometer equipped with a

standard probe.

¹H NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Acquisition Parameters:

Spectral Width: 12-16 ppm

Acquisition Time: 2-4 seconds

Relaxation Delay (d1): 1-2 seconds

Number of Scans: 16-64

Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase

and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00

ppm.

¹³C NMR Spectroscopy:

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on

Bruker instruments).

Acquisition Parameters:
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Spectral Width: 200-240 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay (d1): 2 seconds

Number of Scans: 1024-4096

Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase

and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at

77.16 ppm.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C nuclei.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons

and piecing together the molecular skeleton.

Standard pulse programs and parameters provided by the spectrometer manufacturer are

typically sufficient. Optimization of the HMBC evolution delay (e.g., 60-100 ms) can be

beneficial for observing correlations to quaternary carbons.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR spectroscopic

characterization of (+)-Copalol.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b079852?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for NMR Characterization of (+)-Copalol
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Caption: Logical workflow for the NMR characterization of (+)-Copalol.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b079852?utm_src=pdf-body-img
https://www.benchchem.com/product/b079852?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
NMR spectroscopy is a powerful and essential technique for the structural characterization of

(+)-Copalol. The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments

allows for the complete and unambiguous assignment of all proton and carbon signals,

confirming the connectivity and stereochemistry of the molecule. The data and protocols

presented in this application note serve as a valuable resource for researchers involved in the

isolation, synthesis, and biological evaluation of (+)-Copalol and related diterpenoids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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